5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine
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Overview
Description
“5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine” is a small organic molecule. It has grabbed attention from the scientific community due to its unique properties and potential applications in various fields of research and industry. It is also a specialty product for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C10H11N3S2 . The molecular weight is 237.34 g/mol . It’s important to note that the structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.34 g/mol . The melting point is between 127 and 129°C .Scientific Research Applications
Proteomics Research
2-Amino-5-(3-methylbenzylthio)-1,3,4-thiadiazole: is utilized in proteomics research as a specialty chemical . Proteomics, the large-scale study of proteins, benefits from this compound’s ability to interact with various proteins, which can help in identifying protein modifications and understanding protein-protein interactions within the cell.
Pharmaceutical Development
In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a building block in the synthesis of molecules with possible drug-like activities . Its structural motif is common in molecules that exhibit biological activity, making it a valuable candidate for drug design and discovery.
Agriculture
While specific applications in agriculture are not directly cited, compounds like 2-Amino-5-(3-methylbenzylthio)-1,3,4-thiadiazole could be investigated for their role in plant protection and growth regulation. Their potential fungicidal or herbicidal properties could be of interest for crop protection strategies .
Materials Science
The thiadiazole moiety is known for its conductive properties, which makes this compound of interest in materials science. It could be used in the development of novel materials with specific electrical properties, potentially useful in creating sensors or other electronic devices.
Chemical Synthesis
This compound can act as an intermediate in the synthesis of more complex chemical entities. Its reactivity with various agents can lead to the creation of a diverse array of derivatives, each with unique properties and potential applications in different fields of chemistry .
Biochemical Research
In biochemical research, 2-Amino-5-(3-methylbenzylthio)-1,3,4-thiadiazole can be used to study enzyme kinetics and mechanisms. Its interaction with enzymes can provide insights into enzyme function and aid in the development of enzyme inhibitors .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial properties .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit bacterial growth .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial metabolic processes .
properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7-3-2-4-8(5-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGNLNYRCDYOLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341223 |
Source
|
Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine | |
CAS RN |
299442-42-5 |
Source
|
Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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